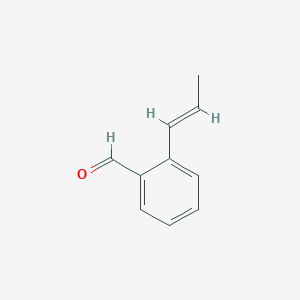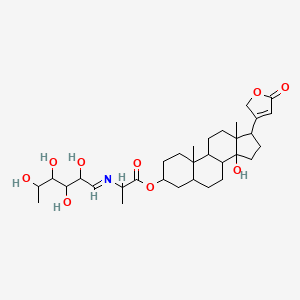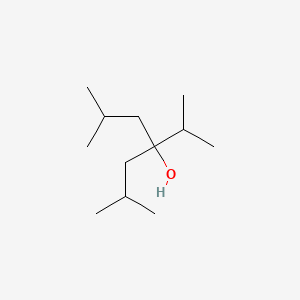![molecular formula C8H15NO6 B13798979 Acetyl-D-mannosamine,N-[mannosamine-6-3H]](/img/structure/B13798979.png)
Acetyl-D-mannosamine,N-[mannosamine-6-3H]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl-D-mannosamine,N-[mannosamine-6-3H] is a derivative of N-Acetyl-D-mannosamine, a monosaccharide derivative of mannose. It is an important precursor in the biosynthesis of sialic acids, which are essential components of glycoproteins and glycolipids. These sialic acids play crucial roles in cellular communication, pathogen recognition, and immune response .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-D-mannosamine,N-[mannosamine-6-3H] typically involves the acetylation of D-mannosamine. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of Acetyl-D-mannosamine,N-[mannosamine-6-3H] involves large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography .
化学反応の分析
Types of Reactions
Acetyl-D-mannosamine,N-[mannosamine-6-3H] undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: This involves the replacement of one functional group with another, such as the substitution of hydroxyl groups with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
The major products formed from these reactions include various acetylated derivatives, oxidized forms such as ketones and aldehydes, and substituted compounds with halides or other functional groups .
科学的研究の応用
Acetyl-D-mannosamine,N-[mannosamine-6-3H] has a wide range of scientific research applications:
作用機序
The mechanism of action of Acetyl-D-mannosamine,N-[mannosamine-6-3H] involves its conversion to sialic acids through a series of enzymatic reactions. These sialic acids are then incorporated into glycoproteins and glycolipids, influencing various biological processes such as cell adhesion, signal transduction, and immune response . The molecular targets include enzymes like N-acetylglucosamine epimerase and sialyltransferases, which are involved in the biosynthesis and transfer of sialic acids .
類似化合物との比較
Similar Compounds
N-Acetyl-D-glucosamine: Another monosaccharide derivative involved in the biosynthesis of glycosaminoglycans.
N-Acetylneuraminic acid: A direct product of Acetyl-D-mannosamine,N-[mannosamine-6-3H] and a key component of sialic acids.
Uniqueness
Acetyl-D-mannosamine,N-[mannosamine-6-3H] is unique due to its specific role as a precursor in the biosynthesis of sialic acids. Its ability to increase sialylation of glycoproteins makes it particularly valuable in research related to cardiovascular and neurodegenerative diseases .
特性
分子式 |
C8H15NO6 |
|---|---|
分子量 |
225.22 g/mol |
IUPAC名 |
N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo-6,6-ditritiohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i3T2 |
InChIキー |
MBLBDJOUHNCFQT-HSCSZNGCSA-N |
異性体SMILES |
[3H]C([3H])([C@H]([C@H]([C@@H]([C@@H](C=O)NC(=O)C)O)O)O)O |
正規SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


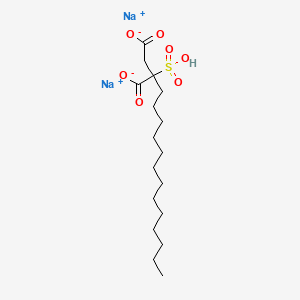
![ethyl (2Z)-2-[3-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-cyanoacetate](/img/structure/B13798911.png)
![1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene](/img/structure/B13798918.png)
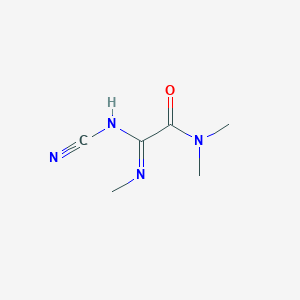

![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)
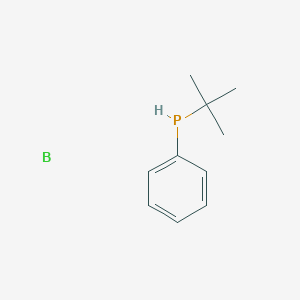
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B13798949.png)

![2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13798959.png)
